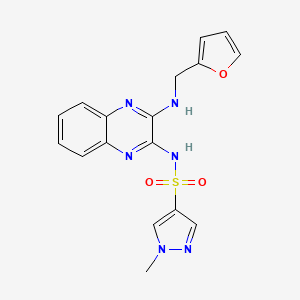

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H16N6O3S and its molecular weight is 384.41. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

- Les chercheurs ont étudié la conception, la synthèse et les mécanismes de détection des capteurs dérivés des bases de Schiff pour la détection des ions métalliques au cours des deux dernières décennies .

- Bien que les études spécifiques sur ce composé soient limitées, explorer ses effets antimicrobiens potentiels pourrait être précieux .

- Les bases de Schiff servent d'intermédiaires pour la synthèse de divers composés organiques. Par exemple :

Capteurs chimiofluorescents pour la détection d'ions métalliques

Activités antibactériennes et antifongiques

Stabilisateurs de polymères et complexes organiques

En résumé, ce composé est prometteur dans divers domaines, des applications de détection aux utilisations thérapeutiques potentielles. Les chercheurs devraient continuer à étudier ses propriétés pour débloquer son plein potentiel dans la recherche scientifique . Si vous avez besoin de plus amples détails ou si vous avez d'autres questions, n'hésitez pas à demander !

Mécanisme D'action

Target of Action

The primary target of this compound is A disintegrin and metalloproteinase 17 (ADAM17) . ADAM17 is a protein that plays a crucial role in the activation of the Notch pathway, which is necessary for cell survival .

Mode of Action

This compound acts as a small-molecule inhibitor of ADAM17 . It inhibits the cleavage of Notch proteins and the accumulation of the Notch intracellular domain in the nuclei of cells . This inhibition disrupts the activation of the Notch pathway, which can induce resistance of cancer cells to anti-tumor drugs .

Biochemical Pathways

The compound affects the ADAM17/Notch pathway . By inhibiting ADAM17, it represses the activation of the Notch pathway . This repression can help overcome the drug resistance of cancer cells, making them more susceptible to anti-tumor drugs .

Pharmacokinetics

Its therapeutic efficacy in non-small cell lung cancer (nsclc) was assessed via multi-assays , suggesting that it has been designed with bioavailability in mind.

Result of Action

The result of the compound’s action is the repression of the ADAM17/Notch pathway activation and the resistance of NSCLC cells to anti-tumor drugs . This can potentially lead to more effective cancer treatments.

Activité Biologique

N-(3-((furan-2-ylmethyl)amino)quinoxalin-2-yl)-1-methyl-1H-pyrazole-4-sulfonamide is a compound of significant interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, including antitumor, anti-inflammatory, and antimicrobial activities.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, quinoxaline moiety, and a furan substituent. The general formula can be represented as follows:

This structure contributes to its interaction with various biological targets.

Antitumor Activity

Recent studies have highlighted the antitumor potential of pyrazole derivatives, including this compound.

Mechanism of Action:

The compound is believed to inhibit specific kinases associated with cancer cell proliferation. For instance, pyrazole derivatives have shown inhibitory effects on BRAF(V600E) and EGFR pathways, which are critical in various cancers.

Case Study:

In vitro assays demonstrated that this compound significantly reduced the viability of cancer cell lines, including breast and lung cancer cells. The half-maximal inhibitory concentration (IC50) values were reported in the low micromolar range, indicating potent activity against these cell lines .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties.

Research Findings:

In experimental models of inflammation, such as carrageenan-induced paw edema in rats, the compound exhibited a significant reduction in swelling compared to controls. The mechanism is thought to involve the inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored against various pathogens.

Antibacterial Activity:

Studies indicate that this compound displays activity against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values ranged from 0.5 to 4 μg/mL, showing effectiveness comparable to standard antibiotics like ampicillin .

Antifungal Properties:

In addition to bacterial activity, this compound has shown antifungal effects against strains such as Candida albicans. In vitro assays reported an EC50 value of approximately 0.25 μg/mL against this pathogen .

Summary of Biological Activities

| Activity Type | Effectiveness | Mechanism |

|---|---|---|

| Antitumor | IC50 in low µM | Inhibition of BRAF(V600E), EGFR |

| Anti-inflammatory | Significant reduction in edema | Inhibition of TNF-alpha, IL-6 |

| Antibacterial | MIC 0.5 - 4 μg/mL | Broad-spectrum activity |

| Antifungal | EC50 ~0.25 μg/mL | Effective against Candida |

Propriétés

IUPAC Name |

N-[3-(furan-2-ylmethylamino)quinoxalin-2-yl]-1-methylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16N6O3S/c1-23-11-13(10-19-23)27(24,25)22-17-16(18-9-12-5-4-8-26-12)20-14-6-2-3-7-15(14)21-17/h2-8,10-11H,9H2,1H3,(H,18,20)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOKWSSHYSVHQRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)S(=O)(=O)NC2=NC3=CC=CC=C3N=C2NCC4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16N6O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.